Sensory Differentiation: Odor Threshold and Odor Quality Shift vs. C3, C5, and C6 Homologs
In a single internally consistent study by Polster and Schieberle (2017), the odor threshold in air and odor quality of (RS)-2-mercapto-butan-1-ol were determined alongside its C3, C5, and C6 straight-chain homologs using capillary gas chromatography–olfactometry (GC-O). The target compound exhibits the second-lowest threshold in the series (0.17 ng/L) and, critically, a distinct onion/meat odor quality that differs from all adjacent homologs [1]. This quality shift is not a gradual trend: the C3 compound is cabbage-like, while the C5 and C6 compounds are grapefruit-like, making the C4 compound the only one delivering the sulfurous alliaceous-meaty note [1].
| Evidence Dimension | Odor threshold in air (ng/L) and odor quality (GC-O) |
|---|---|
| Target Compound Data | 0.17 ng/L in air; odor quality: onion, meat |
| Comparator Or Baseline | 2-Mercaptopropan-1-ol (C3): 0.34 ng/L, cabbage, burned; 2-Mercaptopentan-1-ol (C5): 0.23 ng/L, grapefruit, burned; 2-Mercaptohexan-1-ol (C6): 0.14 ng/L, grapefruit, burned |
| Quantified Difference | Target threshold is 2.0× lower than C3, 1.35× lower than C5, and 1.21× higher than C6. Odor quality is qualitatively distinct (onion/meat) versus all three comparators. |
| Conditions | GC-O on DB-5 capillary column; odor thresholds in air determined via BE-GC-LOADS method as described by Polster & Schieberle, J. Agric. Food Chem. 2017 |
Why This Matters
For flavor and fragrance procurement, the unique onion/meat sensory signature at a sub-ng/L threshold makes this compound irreplaceable by other 2-mercaptoalkan-1-ols for meaty, alliaceous, or savory flavor compositions.
- [1] Polster, J.; Schieberle, P. Structure–Odor Correlations in Homologous Series of Mercaptoalkanols. J. Agric. Food Chem. 2017, 65 (21), 4329–4340. https://doi.org/10.1021/acs.jafc.7b01266 View Source
